molecular formula C25H35FO8 B12287181 9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12287181
M. Wt: 482.5 g/mol
InChI Key: ILZJMIMHRAHSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in ophthalmology to treat inflammation and allergic reactions in the eye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups at precise positions on the steroid backbone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for studying the reactivity and stability of fluorinated steroids. It serves as a model compound for developing new synthetic methodologies for corticosteroids.

Biology

In biological research, the compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response. It helps in understanding the molecular mechanisms underlying steroid action.

Medicine

Medically, the compound is used in formulations for treating inflammatory conditions of the eye. It is effective in reducing swelling, redness, and discomfort associated with various ocular diseases.

Industry

In the pharmaceutical industry, this compound is used in the development and production of corticosteroid medications. It is also employed in quality control processes to ensure the consistency and efficacy of steroid-based drugs.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory mediators such as cytokines and prostaglandins. The compound also inhibits the migration of immune cells to the site of inflammation, thereby reducing tissue damage and promoting healing.

Comparison with Similar Compounds

Similar Compounds

    Fluorometholone: Another fluorinated corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.

    Prednisolone: A widely used corticosteroid for treating inflammation and allergic reactions.

Uniqueness

9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is unique due to its specific fluorination pattern and the presence of methoxymethoxy groups. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it particularly effective in ophthalmic applications.

Properties

Molecular Formula

C25H35FO8

Molecular Weight

482.5 g/mol

IUPAC Name

9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3

InChI Key

ILZJMIMHRAHSNQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O

Origin of Product

United States

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